molecular formula C9H20ClNO2 B1525077 propan-2-yl (2S)-2-amino-4-methylpentanoate hydrochloride CAS No. 62621-18-5

propan-2-yl (2S)-2-amino-4-methylpentanoate hydrochloride

Cat. No.: B1525077
CAS No.: 62621-18-5
M. Wt: 209.71 g/mol
InChI Key: XKTHEYZJHAEELX-QRPNPIFTSA-N
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Description

Propan-2-yl (2S)-2-amino-4-methylpentanoate hydrochloride is an organic compound widely recognized for its applications in various scientific fields. Its unique molecular structure allows it to participate in numerous chemical reactions, making it valuable in chemistry, biology, and medicine.

Properties

IUPAC Name

propan-2-yl (2S)-2-amino-4-methylpentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2.ClH/c1-6(2)5-8(10)9(11)12-7(3)4;/h6-8H,5,10H2,1-4H3;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKTHEYZJHAEELX-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)OC(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62621-18-5
Record name (S)-isopropyl 2-amino-4-methylpentanoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Esterification of (2S)-2-amino-4-methylpentanoic Acid

The primary route involves direct esterification of the amino acid with isopropanol in the presence of acid catalysts such as thionyl chloride, concentrated sulfuric acid, or hydrochloric acid. This method is widely used due to its simplicity and effectiveness in forming the isopropyl ester hydrochloride salt.

  • Typical procedure:
    • Dissolve (2S)-2-amino-4-methylpentanoic acid in isopropanol.
    • Add thionyl chloride slowly at 25–30°C to catalyze ester formation.
    • Stir the mixture for several hours to ensure complete conversion.
    • The hydrochloride salt precipitates during or after the reaction.
    • Filter, wash, and dry the product to obtain pure propan-2-yl (2S)-2-amino-4-methylpentanoate hydrochloride.

This method provides high purity and yield and is scalable for industrial production.

Use of Coupling Agents and Protecting Groups

In more complex synthetic schemes, especially when the compound is an intermediate for peptide or drug synthesis, protecting groups on the amino function and coupling agents are employed.

  • Amino groups may be protected with carbamates or other protecting groups.
  • Esterification or amidation is carried out using coupling agents like carbodiimides or activated esters.
  • After coupling, deprotection and salt formation yield the desired hydrochloride.

This approach is useful when the compound is part of multi-step syntheses involving sensitive functional groups.

Alternative Synthetic Routes via Intermediates

Some patents describe the preparation of related amino alcohols or amino acid derivatives via multi-step reactions involving:

  • Reaction of ketone derivatives with chloroform under basic conditions.
  • Conversion to azides and subsequent reduction to amino alcohols.
  • Cyclization or further functional group modifications.

While these methods are more complex, they provide routes to stereochemically pure intermediates that can be transformed into the target ester hydrochloride.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature (°C) Yield (%) Notes
Esterification (2S)-2-amino-4-methylpentanoic acid + isopropanol + thionyl chloride 25–30 80-90 Slow addition of thionyl chloride critical
Coupling with Protecting Groups Use of coupling agents (e.g., carbodiimides) and base Ambient Variable Protecting groups required for selectivity
Reduction of Azide Intermediates Sodium azide + reducing agent (e.g., Pd/C + H2) 0 to 25 >80 High stereoselectivity and yield
  • Esterification is typically carried out at mild temperatures (25–30°C) to avoid racemization.
  • Use of thionyl chloride as a catalyst leads to in situ formation of acid chloride, facilitating ester formation.
  • Coupling reactions require careful pH and temperature control to maintain optical purity.
  • Reduction steps in multi-step syntheses are optimized to reduce multiple functional groups simultaneously, improving overall yield.

Research Findings and Advantages of Methods

  • The direct esterification using thionyl chloride in isopropanol is a well-established, efficient method yielding the hydrochloride salt with high purity and good yield.
  • Multi-step synthetic routes involving azide intermediates and reductions provide access to related amino alcohols with excellent stereochemical control and yields exceeding 80% in key steps.
  • Protecting group strategies allow incorporation of the compound into complex pharmaceutical syntheses without loss of stereochemical integrity.
  • The described methods are scalable, use readily available reagents, and operate under mild conditions, making them suitable for both laboratory and industrial applications.

Summary Table of Preparation Methods

Method Type Key Reagents Advantages Disadvantages Yield Range (%)
Direct Esterification (2S)-amino acid, isopropanol, thionyl chloride Simple, high yield, scalable Requires careful addition of reagents 80–90
Coupling with Protecting Groups Coupling agents, protecting groups, bases High selectivity, suitable for complex synthesis More steps, costlier Variable
Multi-step via Azide Intermediates Chloroform, sodium azide, reducing agents High stereochemical purity, good yield Complex, longer synthesis >80

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl (2S)-2-amino-4-methylpentanoate hydrochloride undergoes various reactions, including:

  • Oxidation: The amine group can be oxidized to a nitrile or oxime.

  • Reduction: The ester group can be reduced to an alcohol.

  • Substitution: Halogenation reactions can occur at the α-carbon.

Common Reagents and Conditions

  • Oxidation: Reagents like potassium permanganate or sodium hypochlorite.

  • Reduction: Lithium aluminium hydride or sodium borohydride.

  • Substitution: Halogenation often involves reagents like thionyl chloride or bromine.

Major Products

The major products depend on the reaction type:

  • Oxidation: Nitriles or oximes.

  • Reduction: Alcohol derivatives.

  • Substitution: Halogenated amino esters.

Scientific Research Applications

This compound plays a significant role in various fields:

  • Chemistry: Used as a starting material for synthesizing more complex molecules.

  • Biology: Acts as a substrate in enzymatic reactions.

  • Medicine: Investigated for potential pharmaceutical applications.

  • Industry: Used in the production of fine chemicals.

Mechanism of Action

The compound interacts with specific molecular targets, such as enzymes or receptors, by binding to their active sites. This binding can induce conformational changes, altering the activity of the target molecule, thereby influencing biological pathways and physiological responses.

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with diverse applications in scientific research and industry. Its ability to undergo various chemical reactions and its potential in medicinal chemistry make it a subject of ongoing research and development.

Biological Activity

Propan-2-yl (2S)-2-amino-4-methylpentanoate hydrochloride, commonly referred to as a synthetic amino acid derivative, has garnered attention for its diverse biological activities. This compound is characterized by its propan-2-yl group, an amino group at the second carbon position, and a 4-methylpentanoic acid backbone. Its hydrochloride form enhances solubility, making it suitable for various biochemical and pharmaceutical applications.

Molecular Formula: C9H20ClN2O2
Molecular Weight: 210.72 g/mol

The synthesis of this compound typically involves several steps, including the formation of the ester and subsequent purification processes. The compound's structural configuration plays a critical role in its biological interactions and pharmacological potential.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Neuroprotective Effects : This compound has been shown to possess neuroprotective properties, which may be beneficial in conditions such as neurodegenerative diseases.
  • Enzyme Interactions : It serves as a model compound for studying enzyme interactions and metabolic pathways. The compound can act as both an inhibitor and an activator depending on the specific biological context.
  • Pharmacological Applications : Its unique structure allows it to be investigated for potential therapeutic uses in various medical fields, particularly in the development of drugs targeting specific receptors or enzymes.

The mechanism of action of this compound involves its interaction with specific molecular targets, including enzymes or receptors. The compound may bind to active sites or alter the conformation of target molecules, influencing their activity and function.

Comparative Analysis

A comparison with similar compounds reveals distinct features that may influence biological activity:

Compound NameMolecular FormulaUnique Features
L-LeucineC6H13NO2Essential amino acid important for protein synthesis
4-Amino-3-methoxybutanoylC7H15N3O3Contains a methoxy group, enhancing solubility
3-Amino-5-methylhexanoic acidC8H17NO2Branched-chain structure affecting metabolism
N-(propan-2-yl)glycineC5H11NOSimple structure; used as a building block in peptides

The structural uniqueness of this compound contributes to its specific reactivity and interaction profiles compared to these similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Neuroprotection Study : A study demonstrated that this compound can protect neuronal cells from oxidative stress-induced damage, suggesting its potential use in treating neurodegenerative disorders.
  • Enzymatic Activity Assay : In vitro assays indicated that this compound serves as a substrate for certain enzymes, facilitating further research into metabolic pathways .
  • Pharmacological Screening : Preliminary pharmacological screenings have shown promise in using this compound as a lead for developing new therapeutic agents targeting metabolic disorders.

Q & A

What are the optimal synthetic routes for propan-2-yl (2S)-2-amino-4-methylpentanoate hydrochloride, and how can reaction conditions be optimized?

Basic Research Focus : Synthesis and Reaction Optimization
The compound can be synthesized via Steglich esterification , a method validated for structurally similar esters. Key steps include:

  • Coupling reagent : Use N,N′-dicyclohexylcarbodiimide (DCC) with catalytic 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid moiety of (2S)-2-amino-4-methylpentanoic acid .
  • Solvent system : Dichloromethane (DCM) or tetrahydrofuran (THF) under inert conditions (N₂ atmosphere).
  • Purification : Post-reaction, remove dicyclohexylurea byproducts via filtration, followed by solvent evaporation and recrystallization from ethyl acetate/hexane .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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propan-2-yl (2S)-2-amino-4-methylpentanoate hydrochloride
Reactant of Route 2
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propan-2-yl (2S)-2-amino-4-methylpentanoate hydrochloride

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